molecular formula C27H29ClN2O4 B2770783 N-(3-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 681154-04-1

N-(3-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No. B2770783
M. Wt: 480.99
InChI Key: FIGSKLIIOZGVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C27H29ClN2O4 and its molecular weight is 480.99. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • A study by Aghekyan et al. (2009) discusses the use of related compounds in the synthesis of novel derivatives, specifically focusing on substituents in various positions of the tetrahydroisoquinoline structure. This highlights the compound's role in facilitating the creation of new chemical entities with potentially unique properties (Aghekyan et al., 2009).

Anti-inflammatory Properties

  • Research by Torres et al. (1999) explores the anti-inflammatory effects of compounds closely related to N-(3-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide. Their findings suggest that similar compounds can inhibit oedema formation in animal models, indicating potential therapeutic applications in inflammation control (Torres et al., 1999).

Antimicrobial Activity

  • A 2021 study by Rajput and Sharma describes the synthesis and characterization of compounds structurally similar to the target molecule. These compounds demonstrated moderate to excellent antibacterial and antifungal activities, suggesting that N-(3-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide could possess similar properties (Rajput & Sharma, 2021).

Herbicidal Activity

  • A 1997 study by Bird et al. investigates N-methyl analogs of aryloxyphenoxypropionate herbicides, which are structurally related to the compound . The study highlights the potential for such compounds to exhibit herbicidal activity, pointing to possible agricultural applications (Bird et al., 1997).

Neuroleptic Properties

  • Clarke et al. (1978) synthesized and studied various analogues of N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide hydrochloride, closely related to the compound . Their research indicates potential neuroleptic properties in animal models, suggesting the relevance of the compound in neuroscience research (Clarke et al., 1978).

Mapping Peripheral-Type Benzodiazepine Receptors

  • Research by Gildersleeve et al. (1996) on iodinated analogs of PK11195, which is structurally similar to N-(3-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide, demonstrates the compound's potential in mapping peripheral-type benzodiazepine receptors, particularly in heart studies (Gildersleeve et al., 1996).

properties

IUPAC Name

N-(3-chlorophenyl)-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O4/c1-17-10-18(2)12-22(11-17)34-16-24-23-15-26(33-4)25(32-3)13-19(23)8-9-30(24)27(31)29-21-7-5-6-20(28)14-21/h5-7,10-15,24H,8-9,16H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGSKLIIOZGVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide

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